molecular formula C10H14O B14194232 4-Ethynylocta-1,7-dien-4-OL CAS No. 859520-40-4

4-Ethynylocta-1,7-dien-4-OL

Cat. No.: B14194232
CAS No.: 859520-40-4
M. Wt: 150.22 g/mol
InChI Key: CDLUFHLLFHWBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynylocta-1,7-dien-4-OL is an organic compound with the molecular formula C10H14O. It consists of 14 hydrogen atoms, 10 carbon atoms, and 1 oxygen atom . This compound is characterized by its unique structure, which includes both ethynyl and dienyl functional groups, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylocta-1,7-dien-4-OL can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with appropriate reagents under controlled conditions. For instance, a mixture of propargyl alcohol, diisopropylamine, and paraformaldehyde in tetrahydrofuran (THF) can be heated to reflux for 24 hours . The resulting mixture is then subjected to a series of purification steps, including extraction and filtration, to obtain the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylocta-1,7-dien-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ethynyl or dienyl positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethynylocta-1,7-dien-4-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethynylocta-1,7-dien-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can influence cellular processes, metabolic pathways, and signal transduction mechanisms .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of ethynyl and dienyl functional groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing novel materials, pharmaceuticals, and industrial products.

Properties

CAS No.

859520-40-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

4-ethynylocta-1,7-dien-4-ol

InChI

InChI=1S/C10H14O/c1-4-7-9-10(11,6-3)8-5-2/h3-5,11H,1-2,7-9H2

InChI Key

CDLUFHLLFHWBBV-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(CC=C)(C#C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.